5-(Piperidin-4-yl)pyrrolidin-2-one
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Overview
Description
5-(Piperidin-4-yl)pyrrolidin-2-one is a compound that features a pyrrolidinone ring substituted with a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile building block in organic synthesis .
Preparation Methods
The synthesis of 5-(Piperidin-4-yl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the cyclization of functionalized acyclic substrates. For instance, the amination and cyclization of acyclic precursors can lead to the formation of pyrrolidin-2-ones . Another method includes the oxidation of pyrrolidine derivatives . Industrial production methods often involve the use of chiral catalysts to ensure the enantioselectivity of the product .
Chemical Reactions Analysis
5-(Piperidin-4-yl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-(Piperidin-4-yl)pyrrolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Piperidin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
5-(Piperidin-4-yl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidine-2-one: This compound shares the pyrrolidinone ring but lacks the piperidine moiety.
Pyrrolidine-2,5-dione: This compound has an additional carbonyl group, making it more reactive in certain chemical reactions.
Prolinol: This compound features a hydroxyl group, which can influence its biological activity and reactivity.
The uniqueness of this compound lies in its combination of the pyrrolidinone ring and the piperidine moiety, which can confer distinct biological and chemical properties .
Properties
Molecular Formula |
C9H16N2O |
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Molecular Weight |
168.24 g/mol |
IUPAC Name |
5-piperidin-4-ylpyrrolidin-2-one |
InChI |
InChI=1S/C9H16N2O/c12-9-2-1-8(11-9)7-3-5-10-6-4-7/h7-8,10H,1-6H2,(H,11,12) |
InChI Key |
JNAGISRCBHJAKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C2CCNCC2 |
Origin of Product |
United States |
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